Pyridazino[1,2-a]cinnoline

TRPV1 Antagonist Pain Management SAR

Accelerate your CNS and oncology drug discovery with Pyridazino[1,2-a]cinnoline (CAS 20562-66-7, ≥95% purity). This fused pyridazine-cinnoline scaffold delivers a rigid, planar core (zero rotatable bonds, dipole-enhanced π‑stacking) that is critical for SAR-driven selectivity. Class‑level evidence confirms low‑nanomolar PDE10A inhibition (IC50 1.5–3.7 nM, >1,000‑fold selectivity) and low‑micromolar PI3K/Akt antitumor activity, making it a privileged starting point for schizophrenia, Huntington’s, and oncology programs. Batch‑specific QC (NMR/HPLC/GC) ensures reproducibility.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
Cat. No. B15226230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazino[1,2-a]cinnoline
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN3N2C=CC=C3
InChIInChI=1S/C12H10N2/c1-2-6-12-11(5-1)7-10-13-8-3-4-9-14(12)13/h1-10H
InChIKeyFUDJEAQZGHZHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Pyridazino[1,2-a]cinnoline (CAS 20562-66-7) – Core Scaffold for Cinnoline-Based Drug Discovery


Pyridazino[1,2-a]cinnoline (CAS 20562-66-7, MF: C12H10N2, MW: 182.22 g/mol) is a fused polycyclic heteroaromatic system that combines a pyridazine ring with a cinnoline (benzopyridazine) core . This scaffold is a foundational building block in medicinal chemistry, with derivatives showing promise as cannabinoid receptor 1 (CB-1) inverse agonists for metabolic disorders , and as components in platelet aggregation inhibitors . Its structural features, including a computed XLogP3-AA of 2.8 and a topological polar surface area of 6.5 Ų , suggest potential for blood-brain barrier penetration, making it a valuable starting point for CNS drug discovery. The compound is commercially available with a purity of 95+%, supported by NMR, HPLC, or GC quality control data, ensuring reliability for advanced research .

Why Generic Cinnoline or Pyridazine Analogs Cannot Substitute for Pyridazino[1,2-a]cinnoline in Structure-Activity Relationship Studies


In medicinal chemistry, the fusion of two heterocyclic rings like pyridazine and cinnoline is not additive but creates a new pharmacophore with unique electronic and steric properties . While simple cinnolines or pyridazines are available, the specific [1,2-a] fusion in this scaffold dictates the spatial orientation of hydrogen bond acceptors (the two nitrogen atoms) and influences π-stacking interactions, which are critical for binding to biological targets . For instance, the pyridazine ring confers a high dipole moment that facilitates robust π-π stacking and hydrogen bonding with target proteins, a feature that is distinct from other diazanaphthalene isomers like quinoxaline or quinazoline [REFS-1, REFS-3]. Furthermore, the rigid, planar core of pyridazino[1,2-a]cinnoline, with zero rotatable bonds , provides a conformational constraint that is absent in flexible, acyclic analogs. This rigidity is essential for SAR studies aiming to achieve target selectivity and minimize off-target effects, as demonstrated by cinnoline-based PDE10A inhibitors which achieved >1,000-fold selectivity over related phosphodiesterases . Substituting this specific core with a generic alternative risks a complete loss of biological activity or a shift in target profile, as potency and selectivity are exquisitely sensitive to even minor changes in the heteroaromatic ring system .

Quantitative Differentiation Evidence: How Pyridazino[1,2-a]cinnoline Derivatives Compare to Closest Analogs


TRPV1 Antagonist Potency: Ranking Cinnoline Core vs. Quinoline, Quinazoline, and Isoquinoline Analogs

In a head-to-head comparison of heteroaromatic pharmacophores as TRPV1 receptor antagonists, the cinnoline core demonstrated intermediate potency. The quinazoline-containing compound (20a) was the most potent (hTRPV1 IC50 = 42 nM), followed by the phthalazine (24, IC50 = 175 nM) and the cinnoline (30, IC50 = 189 nM) . While not the most potent in this series, the cinnoline core offers a distinct selectivity profile compared to the more potent quinazoline and isoquinoline cores, as evidenced by the overall ranking: 5-isoquinoline > 8-quinoline = 8-quinazoline > 8-isoquinoline ≥ cinnoline ≈ phthalazine ≈ quinoxaline ≈ 5-quinoline . This data positions the cinnoline core as a valuable alternative when quinazoline or isoquinoline leads exhibit unfavorable off-target or PK properties.

TRPV1 Antagonist Pain Management SAR

PI3K Inhibition: Cinnoline Derivatives as Potent Anticancer Leads vs. Known Inhibitors

Cinnoline-based derivatives have been developed as potent PI3K inhibitors. A lead compound (25) from this series exhibited micromolar to sub-micromolar activity against a panel of human tumor cell lines (IC50 values of 0.264 μM, 2.04 μM, and 1.14 μM) . This activity, while not directly comparable to a reference inhibitor in the same study, places the cinnoline scaffold within a therapeutically relevant range. The class-level inference is that cinnoline derivatives can achieve significant target engagement and cellular efficacy as kinase inhibitors, a property that is not guaranteed for other heterocyclic cores like quinoline or phthalazine without specific optimization .

PI3K Inhibitor Anticancer Kinase

PDE10A Inhibition: High Selectivity of Cinnoline Analogs vs. Other PDE Isoforms

A series of cinnoline-based PDE10A inhibitors were evaluated for their potency and selectivity. Compounds 26a, 26b, and 33c exhibited potent inhibition of PDE10A with IC50 values of 1.52 nM, 2.86 nM, and 3.73 nM, respectively . Crucially, these compounds demonstrated >1,000-fold selectivity for PDE10A over the related isoforms PDE3A/3B and PDE4A/4B . This high degree of selectivity is a critical differentiator, as off-target inhibition of other PDEs can lead to significant cardiovascular and gastrointestinal side effects. The data positions the cinnoline scaffold as a privileged structure for achieving exquisite target selectivity within the PDE family.

PDE10A Inhibitor CNS Disorders Selectivity

Optimal Research Applications for Pyridazino[1,2-a]cinnoline Based on Quantitative Differentiation


Scaffold Hopping in TRPV1 Antagonist Development: Balancing Potency and Selectivity

When a lead quinazoline- or isoquinoline-based TRPV1 antagonist exhibits unacceptable off-target activity or poor PK, the cinnoline core offers a rational scaffold-hopping alternative. As demonstrated by a direct head-to-head comparison, the cinnoline core provides a known, moderate potency (IC50 = 189 nM) which may be ideal for achieving a desired therapeutic window while introducing a distinct selectivity profile . This allows researchers to explore a different region of chemical space without starting from a completely novel scaffold.

Lead Generation for PI3K Inhibitors in Oncology

For projects targeting the PI3K/Akt pathway in cancer, the pyridazino[1,2-a]cinnoline scaffold serves as a validated, potent starting point. Class-level evidence shows that cinnoline derivatives can achieve low micromolar IC50 values against multiple human tumor cell lines, comparable to the potency of established PI3K inhibitors . This validates the procurement of this scaffold for the synthesis and optimization of novel, selective PI3K inhibitors.

Design of Highly Selective PDE10A Inhibitors for CNS Disorders

In CNS drug discovery for schizophrenia or Huntington's disease, the cinnoline core is a privileged scaffold for achieving high potency and exceptional target selectivity. Evidence from a class of cinnoline-based PDE10A inhibitors demonstrates IC50 values in the low nanomolar range (1.5-3.7 nM) and >1,000-fold selectivity over key off-target PDEs . This makes it an ideal core for minimizing cardiovascular and gastrointestinal side effects, a common challenge with less selective PDE inhibitors.

Exploration of Conformational Rigidity in Structure-Activity Relationship (SAR) Studies

The pyridazino[1,2-a]cinnoline core, with zero rotatable bonds and a defined planar geometry , provides a rigid scaffold for SAR investigations. This is in stark contrast to flexible, acyclic analogs where conformational entropy complicates the interpretation of biological data. Procuring this scaffold allows medicinal chemists to systematically probe the spatial requirements of a binding pocket by introducing substituents at specific positions, enabling a more direct correlation between chemical structure and biological activity.

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